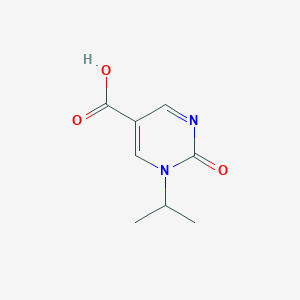

1-(3-甲氧基-4-硝基苯基)哌啶-4-胺盐酸盐

描述

The compound "1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride" is a chemical that appears to be related to a class of compounds involving piperidine rings and nitrophenyl groups. These compounds are of interest due to their potential applications in various fields, including pharmacology and materials science. The papers provided discuss the synthesis, structural characterization, and reactivity of similar compounds, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds often involves reactions between amines and other functional groups. For example, the synthesis of a novel quinolinone derivative involved a Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . Similarly, the formation of a side product in the synthesis of a new anti-tuberculosis drug candidate involved a piperidinyl group . These methods suggest that the synthesis of "1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride" could also involve nucleophilic addition or substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds with piperidine and nitrophenyl groups has been studied using various techniques, including X-ray crystallography and density functional theory (DFT) calculations . These studies provide information on the geometry, electronic structure, and intermolecular interactions of the molecules, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

The reactivity of compounds similar to "1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride" has been explored in the context of nucleophilic substitution reactions. For instance, the reactions of nitrophenyl thionocarbonates with alicyclic amines have been studied, revealing insights into the kinetics and mechanisms of these reactions . Additionally, the catalysis of aromatic nucleophilic substitution by piperidine has been reported, indicating the potential for base catalysis in reactions involving piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. Theoretical calculations, such as DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which have been confirmed by experimental data for related compounds . Furthermore, the analysis of stereoisomers of a calcium antagonist with a piperidinyl ester group has shown significant differences in pharmacological activity, highlighting the importance of stereochemistry in the physical and chemical behavior of these molecules .

科学研究应用

动力学和机理研究

与脂环胺的反应:对 3-甲氧基苯基、3-氯苯基和 4-氰基苯基 4-硝基苯基硫代碳酸酯的研究揭示了它们与仲脂环胺反应的见解,有助于理解有机化学中的反应动力学和机理 (Castro et al., 2001).

光取代反应中的区域选择性:对 4-硝基香草酚与伯胺、哌啶和氢氧根离子的光取代反应的研究提供了光化学反应中区域选择性和机理途径的宝贵信息 (Cantos et al., 1988).

硫代碳酸酯的氨解:对苯基和甲基 4-硝基苯基硫代碳酸酯与仲脂环胺氨解的动力学和机理的研究有助于更深入地理解这类反应 (Castro et al., 1999).

介质对反应的影响

- 离子液体的な影响:研究对硝基苯基乙酸酯与哌啶在不同溶剂(包括离子液体)中的反应,有助于理解介质对反应速率和机理的影响 (Millán et al., 2013).

光化学反应

- 光激发态中的动态行为:对 4-硝基苯基哌啶烷基醚的光化学裂解的研究增强了我们对光激发态及其相互作用的动态行为的认识 (González-Blanco et al., 1997).

与伯胺和仲胺的反应

- 含氟乙烯的胺:研究伯胺和仲胺与二(4-硝基苯基)-1,1-二氟乙烯的反应,提供了对这些反应性质的见解,包括动力学研究和反应机理 (Leffek & Maciejewska, 1986).

合成和反应性

- 衍生物的合成和反应性:对 4-硝基苯基-1-哌啶苯乙烯及其衍生物的合成和反应性的研究为合成化学领域做出了贡献,提供了新的途径和产物 (Abdallah et al., 2007).

药理学研究

- 立体异构体和药理活性:某些化合物的立体异构体的合成和分析,以及随后的药理活性研究,为药物的开发提供了重要数据 (Muto et al., 1988).

安全和危害

The safety and hazards associated with this compound include warnings for ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

A structurally similar compound, prucalopride succinate, is known to be a selective 5-ht4 receptor agonist . The 5-HT4 receptor is a serotonin receptor found primarily in the gastrointestinal tract, and its activation stimulates peristalsis and bowel motility .

Mode of Action

If it acts similarly to Prucalopride Succinate, it may bind to and activate the 5-HT4 receptors, leading to enhanced gastrointestinal motility .

Biochemical Pathways

If it acts like Prucalopride Succinate, it may influence the serotonin signaling pathway, particularly affecting the functions of the 5-HT4 receptors .

Result of Action

If it behaves like Prucalopride Succinate, it may lead to increased bowel motility, potentially providing relief from conditions like chronic constipation .

属性

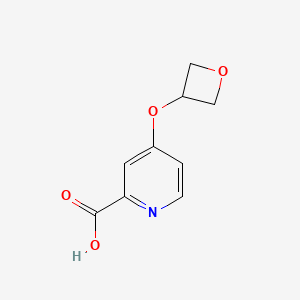

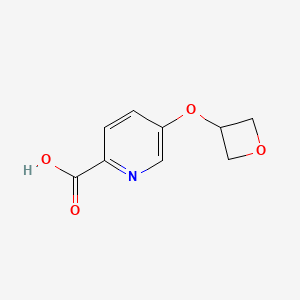

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-18-12-8-10(2-3-11(12)15(16)17)14-6-4-9(13)5-7-14;/h2-3,8-9H,4-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXFTIKUZPHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride | |

CAS RN |

1417793-35-1 | |

| Record name | 4-Piperidinamine, 1-(3-methoxy-4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)